2-Amino-6-(3,4-dimethoxyphenyl)pyrimidin-4-ol
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Overview
Description
2-Amino-6-(3,4-dimethoxyphenyl)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group at the 2-position, a dimethoxyphenyl group at the 6-position, and a hydroxyl group at the 4-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(3,4-dimethoxyphenyl)pyrimidin-4-ol typically involves the condensation of 3,4-dimethoxybenzaldehyde with guanidine in the presence of a base, followed by cyclization. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-(3,4-dimethoxyphenyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of 2-amino-6-(3,4-dimethoxyphenyl)pyrimidin-4-one.
Reduction: Formation of 2,4-diamino-6-(3,4-dimethoxyphenyl)pyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-6-(3,4-dimethoxyphenyl)pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, as an Aurora kinase A inhibitor, it binds to the ATP-binding site of the enzyme, preventing its phosphorylation and subsequent activation. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets is crucial for its activity.
Comparison with Similar Compounds
2-Amino-4,6-diphenylpyrimidine: Shares a similar pyrimidine core but with different substituents, leading to variations in biological activity.
2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with distinct chemical properties and applications.
2-Amino-4-hydroxy-6-methylpyrimidine: Similar in structure but with different substituents affecting its reactivity and biological effects.
Uniqueness: 2-Amino-6-(3,4-dimethoxyphenyl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit Aurora kinase A and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Properties
Molecular Formula |
C12H13N3O3 |
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Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O3/c1-17-9-4-3-7(5-10(9)18-2)8-6-11(16)15-12(13)14-8/h3-6H,1-2H3,(H3,13,14,15,16) |
InChI Key |
WHXFNLBTHUVWTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)NC(=N2)N)OC |
Origin of Product |
United States |
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